![molecular formula C9H8N4O4 B2445562 1-Ethyl-5,6-dinitrobenzimidazole CAS No. 27578-65-0](/img/structure/B2445562.png)
1-Ethyl-5,6-dinitrobenzimidazole
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Overview
Description
“1-Ethyl-5,6-dinitrobenzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .
Synthesis Analysis
The synthesis of “1-Ethyl-5,6-dinitrobenzimidazole” involves several steps. Firstly, o-phenylenediamine is subjected to amino protection, nitration, and deprotection to prepare a compound . Then, the compound is reacted with another compound to obtain the final product . This method has the advantages of a short route, easily obtained raw materials, a simple process, and mild reaction conditions .Chemical Reactions Analysis
Benzimidazoles, including “1-Ethyl-5,6-dinitrobenzimidazole”, are key components to functional molecules that are used in a variety of everyday applications . The nitration of benzazoles is a complex process in which the experimental conditions can modify the product orientation .Scientific Research Applications
Third-Order Nonlinear Optics
The compound 5,6-dinitrobenzimidazole, which is closely related to 1-Ethyl-5,6-dinitrobenzimidazole, has been mentioned in a patent for its application in third-order nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light. This non-linear interaction gives rise to a host of optical phenomena.
Corrosion Inhibition
Benzimidazole derivatives, including 5,6-dinitrobenzimidazole, have been studied for their corrosion inhibition properties . These compounds can act as corrosion inhibitors for various industrially useful metals in different aggressive media. The planar molecular structure, nitrogen atom, and sp2 hybridized carbon in these compounds provide them an ability to strongly interact with the metal, thereby mitigating corrosion .
Biological Activities
Benzimidazole derivatives are classified as green inhibitors due to different kinds of biological activities . While the specific biological activities of 1-Ethyl-5,6-dinitrobenzimidazole are not mentioned, it’s possible that this compound could also exhibit similar properties.
Synthesis of Functional Molecules
Imidazoles, which include benzimidazoles and their derivatives, are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, and 1-Ethyl-5,6-dinitrobenzimidazole could potentially be used in this context.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Ethyl-5,6-dinitrobenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . The primary targets of benzimidazole derivatives are often enzymes involved in various biochemical pathways . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the biochemical pathways . These interactions often result in the inhibition of the target enzymes, disrupting the normal functioning of the biochemical pathways .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities . The downstream effects of these disruptions can lead to various therapeutic outcomes, such as antimicrobial, anticancer, and antiparasitic effects .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, such as increased stability and bioavailability . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . These effects are the result of the compound’s interaction with its targets and the subsequent disruption of the biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
1-ethyl-5,6-dinitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-2-11-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKVSYBPRQSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5,6-dinitrobenzimidazole |
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